molecular formula C5H8O B1207746 3-Pentyn-2-ol CAS No. 27301-54-8

3-Pentyn-2-ol

Cat. No.: B1207746
CAS No.: 27301-54-8
M. Wt: 84.12 g/mol
InChI Key: HJFRLXPEVRXBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentyn-2-ol is an organic compound with the molecular formula C5H8O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond (alkyne). This compound is also known by its systematic name, this compound. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Scientific Research Applications

3-Pentyn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

    Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Safety and Hazards

3-Pentyn-2-ol is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

3-Pentyn-2-ol plays a role in several biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It is known to undergo stereospecific hydrolysis, which is catalyzed by specific enzymes such as esterases . These enzymes facilitate the conversion of racemic this compound esters into their respective enantiomers. The interaction between this compound and these enzymes is crucial for its biochemical activity, as it determines the compound’s stereochemistry and subsequent biological effects.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For instance, this compound may modulate the activity of kinases or phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by influencing transcription factors or epigenetic modifiers, thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, this compound may inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as this compound may influence transcriptional regulators or chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, or cytotoxicity. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites, thereby affecting cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These molecules facilitate its uptake, localization, and accumulation in different cellular compartments. The transport and distribution of this compound can impact its bioavailability and biological activity, as well as its potential interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcriptional regulators and impact gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pentyn-2-ol can be synthesized through several methods. One common method involves the reaction of propargyl bromide with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis to yield this compound.

Another method involves the use of Grignard reagents. For example, the reaction of ethynylmagnesium bromide with acetone, followed by acidic workup, can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 3-pentyn-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled conditions to selectively reduce the triple bond to a hydroxyl group, forming this compound.

Chemical Reactions Analysis

Types of Reactions

3-Pentyn-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-pentyn-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 3-pentanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-pentyn-2-chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-Pentyn-2-one

    Reduction: 3-Pentanol

    Substitution: 3-Pentyn-2-chloride

Mechanism of Action

The mechanism of action of 3-pentyn-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The presence of the triple bond allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Penten-2-ol: Similar in structure but contains a double bond instead of a triple bond.

    3-Pentanol: Similar in structure but lacks the triple bond.

    3-Pentyn-1-ol: Similar in structure but the hydroxyl group is attached to a different carbon atom.

Uniqueness

3-Pentyn-2-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

pent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFRLXPEVRXBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950026
Record name Pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27301-54-8, 58072-60-9
Record name 3-Pentyn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentyn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name pent-3-yn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pentyn-2-ol
Reactant of Route 2
Reactant of Route 2
3-Pentyn-2-ol
Reactant of Route 3
Reactant of Route 3
3-Pentyn-2-ol
Reactant of Route 4
Reactant of Route 4
3-Pentyn-2-ol
Reactant of Route 5
3-Pentyn-2-ol
Reactant of Route 6
Reactant of Route 6
3-Pentyn-2-ol
Customer
Q & A

Q1: What makes 3-Pentyn-2-ol a valuable compound in organic synthesis?

A1: this compound exhibits chirality, meaning it exists in two non-superimposable mirror image forms (enantiomers) – (R)-3-Pentyn-2-ol and (S)-3-Pentyn-2-ol. This chirality makes it a valuable chiral building block for pharmaceuticals and other bioactive compounds. [, , , ]

Q2: How can (R)-3-Pentyn-2-ol be produced from the racemic mixture?

A2: Several methods have been explored to obtain enantiopure (R)-3-Pentyn-2-ol. One method utilizes the bacterium Nocardia fusca AKU 2123, which can perform stereoinversion of racemic this compound to produce (R)-3-Pentyn-2-ol. [, ] This biocatalytic approach offers a greener alternative to traditional chemical synthesis. Another approach involves stereospecific hydrolysis of racemic this compound esters using microbial enzymes. [, ]

Q3: What enzymes are involved in the stereoinversion of this compound by Nocardia fusca AKU 2123?

A3: Research has identified an NAD+-dependent (S)-specific secondary alcohol dehydrogenase in Nocardia fusca AKU 2123. [] This enzyme plays a key role in the stereoinversion process by selectively oxidizing (S)-3-Pentyn-2-ol, leading to the accumulation of the desired (R)-enantiomer.

Q4: Beyond this compound, what other substrates does this NAD+-dependent alcohol dehydrogenase act upon?

A4: The enzyme exhibits broad substrate specificity, acting on various secondary alcohols, including alkyl alcohols, alkenyl alcohols, acetylenic alcohols, and aromatic alcohols. Importantly, the oxidation reaction consistently exhibits (S)-isomer specificity. [] This characteristic makes it a potentially useful biocatalyst for the production of other chiral alcohols.

Q5: Has the structure of this compound been investigated using computational methods?

A5: Yes, vibrational spectra and conformational analysis have been performed on this compound using ab initio calculations. [] These studies contribute to a deeper understanding of the molecule's properties and behavior, which could inform its use in various applications.

Q6: Can this compound be used as a precursor in synthetic reactions?

A6: Yes, this compound can serve as a starting material for the synthesis of other valuable compounds. For example, it was used in the total synthesis of dl-Ribose and dl-Arabinose. [] Additionally, it can be converted to the corresponding trifluoroacetate and, in the presence of specific reagents, react with conjugated dienes to form bridged seven-membered rings. [] This highlights its versatility in constructing complex molecular architectures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.